7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one
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Overview
Description
7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one can be achieved through various methods. One efficient method involves the reaction of 7-hydroxy-4,8-dimethyl-2H-chromen-2-one with 2-oxo-2-(piperidin-1-yl)ethyl chloride in the presence of a base such as potassium carbonate (K2CO3) at room temperature . The reaction proceeds through nucleophilic substitution, forming the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as using green solvents and catalysts, is becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone.
Reduction: The carbonyl group at position 2 can be reduced to form an alcohol.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
Oxidation: Formation of 7-oxo-4,8-dimethyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one.
Reduction: Formation of 7-hydroxy-4,8-dimethyl-3-[2-hydroxy-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of 7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of the class, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Dicoumarol: Another anticoagulant with a similar structure.
Uniqueness
7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinyl group enhances its solubility and bioavailability, making it a promising candidate for further research and development .
Properties
IUPAC Name |
7-hydroxy-4,8-dimethyl-3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-11-13-6-7-15(20)12(2)17(13)23-18(22)14(11)10-16(21)19-8-4-3-5-9-19/h6-7,20H,3-5,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCMAKPXUXTIFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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